Brevinin-1E-OG4 antimicrobial peptide Brevinin-1E-OG4 antimicrobial peptide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3674475
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Brevinin-1E-OG4 antimicrobial peptide

CAS No.:

Cat. No.: VC3674475

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Brevinin-1E-OG4 antimicrobial peptide -

Specification

Introduction

Source and Classification

Brevinin-1E-OG4 is an antimicrobial peptide isolated from the skin secretions of the Yunnanfu frog (Rana grahami), a species native to certain regions of China. This peptide belongs to the broader Brevinin family, which constitutes one of the major groups of antimicrobial peptides found in amphibian skin. The Brevinin family is widely distributed across various frog species and has garnered significant scientific interest due to the remarkable potency and structural diversity of its members.

The isolation of Brevinin peptides typically involves the collection of skin secretions through mild electrical stimulation of the frog's dorsal skin, followed by separation and purification using sophisticated chromatographic techniques. This process allows researchers to obtain purified peptide samples for subsequent characterization and functional analysis.

Structural Characteristics

Brevinin-1E-OG4 exhibits several distinctive structural features that are critical to its antimicrobial function. The peptide consists of 24 amino acid residues arranged in a linear, amphiphilic structure. This configuration is characterized by spatial separation of hydrophobic and hydrophilic amino acids, creating regions with distinct chemical properties that facilitate interaction with microbial membranes.

The Brevinin-1 family, to which Brevinin-1E-OG4 belongs, typically demonstrates poorly conserved amino acid sequences across species, with only four invariant residues: Ala9, Cys18, Lys23, and Cys24 . Additionally, Pro14 is frequently present in Brevinin-1 peptides, producing a stable kink in the molecule that contributes to its structural integrity and functional properties .

A notable structural characteristic of Brevinin-1E-OG4 is its cationic nature, attributed to the presence of positively charged amino acids. This cationic property plays a crucial role in the peptide's selective interaction with negatively charged microbial membranes, enhancing its antimicrobial efficacy while potentially influencing its selectivity between microbial and mammalian cells.

Mechanism of Action

The antimicrobial activity of Brevinin-1E-OG4 primarily stems from its ability to interact with and disrupt microbial cell membranes. The mechanism involves several key steps that ultimately lead to microbial cell death:

Initial Membrane Interaction

The positively charged amino acids in Brevinin-1E-OG4 facilitate electrostatic attraction to the negatively charged phospholipids prevalent in bacterial membranes . This initial interaction brings the peptide into close proximity with the target membrane, allowing subsequent steps in the antimicrobial process to occur.

Membrane Disruption Models

Two primary models explain how amphipathic α-helical peptides like Brevinin-1E-OG4 disrupt microbial membranes:

  • "Barrel-stave" model: In this mechanism, peptides insert perpendicularly into the membrane, forming barrel-like pores. The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions form the interior of the pore .

  • "Carpet-like" model: Alternatively, peptides may accumulate parallel to the membrane surface, covering it like a carpet. At a threshold concentration, they disrupt the membrane through a detergent-like action, leading to micelle formation and membrane disintegration .

Cellular Consequences

The formation of pores or general membrane disruption leads to several detrimental effects on the target microorganism:

  • Leakage of essential cellular components

  • Disruption of transmembrane electrochemical gradients

  • Impairment of cellular metabolism

  • Ultimately, cell lysis and death

The selectivity of Brevinin-1E-OG4 toward microbial cells over mammalian cells is largely attributed to differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids, which preferentially attract the cationic peptide.

Biological Activities

Brevinin-1E-OG4 demonstrates a broad spectrum of biological activities, with particular emphasis on its antimicrobial properties:

Immunomodulatory Effects

Beyond direct antimicrobial activity, Brevinin-1E-OG4 may possess immunomodulatory properties. The peptide's ability to neutralize lipopolysaccharides (LPS) suggests a potential role in modulating inflammatory responses. This characteristic is particularly relevant given that related Brevinin peptides have demonstrated significant anti-inflammatory activities, as evidenced by their ability to suppress pro-inflammatory cytokine release .

Comparative Analysis with Related Brevinin Peptides

Understanding Brevinin-1E-OG4 in the context of related peptides provides valuable insights into its unique properties and potential applications. Table 1 presents a comparative analysis of Brevinin-1E-OG4 and selected related peptides:

Table 1: Comparative Analysis of Selected Brevinin Peptides

PeptideSourceLength (AA)Key Structural FeaturesPrimary Biological ActivitiesReference
Brevinin-1E-OG4Rana grahami24Linear, amphiphilic, cationicAntimicrobial against Gram-positive and Gram-negative bacteria; hemolytic activity
Brevinin-1E-OG9Odorrana grahamiNot specifiedContains "Rana Box" motifPotent activity against S. aureus; anti-inflammatory effects
Brevinin-1GHdNot specifiedNot specifiedα-helical, high thermal stabilityLPS-neutralizing, suppresses inflammatory cytokines (TNF-α, IL-6, IL-1β)
Brevinin-1MaNot specifiedNot specifiedNot detailedInhibits fungal pathogens; enhances growth of probiotic bacteria

This comparative analysis reveals the diverse functional profiles within the Brevinin family, highlighting both commonalities and distinctions among related peptides. While all demonstrate antimicrobial properties, they exhibit variations in target specificity, secondary activities, and structural features that influence their biological functions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator